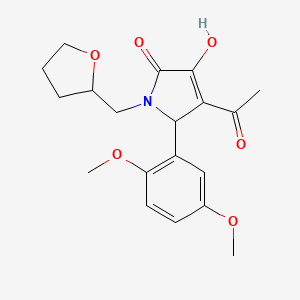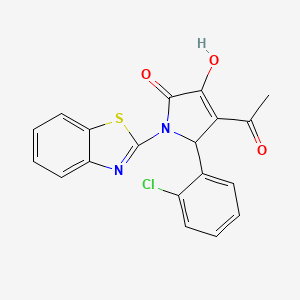![molecular formula C14H15N5OS B3907837 N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-[3-(2-thienyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B3907837.png)
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-[3-(2-thienyl)-1H-pyrazol-1-yl]acetamide
Descripción general
Descripción
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-[3-(2-thienyl)-1H-pyrazol-1-yl]acetamide, also known as DMTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of pyrazole-based molecules and has shown promising results in various applications, including medicinal chemistry, drug discovery, and material science.
Mecanismo De Acción
The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-[3-(2-thienyl)-1H-pyrazol-1-yl]acetamide is not fully understood, but studies have suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell growth. N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-[3-(2-thienyl)-1H-pyrazol-1-yl]acetamide has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, and also inhibit the activation of NF-κB, a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-[3-(2-thienyl)-1H-pyrazol-1-yl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and also reduce the production of reactive oxygen species, which are involved in oxidative stress. Additionally, N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-[3-(2-thienyl)-1H-pyrazol-1-yl]acetamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-[3-(2-thienyl)-1H-pyrazol-1-yl]acetamide in lab experiments is its potent anti-inflammatory and analgesic activities, which make it a useful tool for studying various inflammatory and pain-related disorders. Additionally, N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-[3-(2-thienyl)-1H-pyrazol-1-yl]acetamide has also shown potential in the treatment of cancer, making it a useful tool for studying cancer cell growth and apoptosis. However, one of the limitations of using N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-[3-(2-thienyl)-1H-pyrazol-1-yl]acetamide in lab experiments is its relatively complex synthesis method, which may limit its availability and accessibility.
Direcciones Futuras
There are several future directions for the study of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-[3-(2-thienyl)-1H-pyrazol-1-yl]acetamide. One potential direction is to investigate its potential application in the treatment of other inflammatory and pain-related disorders, such as rheumatoid arthritis and neuropathic pain. Additionally, further studies could be conducted to elucidate the mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-[3-(2-thienyl)-1H-pyrazol-1-yl]acetamide and identify potential targets for its therapeutic use. Finally, studies could be conducted to optimize the synthesis method of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-[3-(2-thienyl)-1H-pyrazol-1-yl]acetamide and develop more efficient and cost-effective methods for its production.
Aplicaciones Científicas De Investigación
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-[3-(2-thienyl)-1H-pyrazol-1-yl]acetamide has been extensively studied for its potential application in medicinal chemistry. Studies have shown that N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-[3-(2-thienyl)-1H-pyrazol-1-yl]acetamide exhibits potent anti-inflammatory and analgesic activities, making it a promising candidate for the treatment of various inflammatory and pain-related disorders. Additionally, N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-[3-(2-thienyl)-1H-pyrazol-1-yl]acetamide has also shown potential in the treatment of cancer, as it can inhibit the growth of cancer cells by inducing apoptosis.
Propiedades
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-2-(3-thiophen-2-ylpyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5OS/c1-10-8-13(18(2)16-10)15-14(20)9-19-6-5-11(17-19)12-4-3-7-21-12/h3-8H,9H2,1-2H3,(H,15,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEXDTFJLDZLNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CN2C=CC(=N2)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[2-(2-chlorophenyl)-3-cinnamoyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907768.png)

![6-[3-(4-chlorobenzoyl)-2-(2,5-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907783.png)
![2-chloro-5-({[(5-methoxy-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoic acid](/img/structure/B3907787.png)
![3-[4-(2-bromo-4,5-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3907800.png)
![N-(5-propyl-1,3,4-thiadiazol-2-yl)-2-[2-(1H-pyrazol-1-ylmethyl)pyrrolidin-1-yl]acetamide](/img/structure/B3907806.png)
![4-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]-1,2-benzenediol](/img/structure/B3907816.png)

![6-[3-benzoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907831.png)
![N-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B3907836.png)
![2-[3-acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate](/img/structure/B3907844.png)

![6-[3-cinnamoyl-4-hydroxy-2-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907864.png)